molecular formula C7H11NO2 B11768292 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 792905-68-1

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B11768292
CAS No.: 792905-68-1
M. Wt: 141.17 g/mol
InChI Key: BSOXXQCXLBTRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[221]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid can be synthesized through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, amino acids, and acylating agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products: Major products formed from reactions involving this compound include polyfunctionalized azabicyclic peptidomimetics and other bridged aza-bicyclic structures .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases, which are enzymes involved in regulating cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and influencing biological outcomes.

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique reactivity and potential for forming diverse chemical products. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Biological Activity

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid, a bicyclic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique bicyclic structure that contributes to its biological interactions. The nitrogen atom within the bicyclic framework allows for hydrogen bonding and other interactions with biological macromolecules, which is crucial for its activity.

The mechanism by which this compound exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The specific pathways influenced by this compound depend on its application context, whether in therapeutic settings or biochemical studies.

Biological Activities

Pharmacological Properties:
Research indicates that this compound may serve as a ligand for cholinergic receptors, which are involved in numerous physiological processes such as muscle contraction and neurotransmission . Its derivatives have been explored for treating disorders linked to cholinergic dysfunctions.

Neuropharmacological Effects:
Studies suggest that this compound may affect orexin receptors, which play a role in regulating sleep-wake cycles and appetite . The potential for these compounds to act as orexin receptor antagonists opens avenues for addressing sleep disorders and obesity-related conditions.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound and its derivatives:

  • Cholinergic Activity: A study demonstrated that derivatives of this compound could modulate cholinergic signaling pathways, suggesting therapeutic potential in treating neurodegenerative diseases .
  • Orexin Receptor Interaction: Research has shown that certain derivatives can selectively inhibit orexin receptors, indicating their potential utility in managing sleep disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
This compound Cholinergic receptor ligandBicyclic structure allows for diverse interactions
7-Azabicyclo[2.2.1]heptane derivatives Potential treatment for cognitive disordersVariations in substituents affect receptor affinity
Orexin receptor antagonists Modulation of sleep/wake cyclesTargeting orexin pathways for sleep regulation

Properties

CAS No.

792905-68-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptane-7-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-1-3-8(6)4-2-5/h5-6H,1-4H2,(H,9,10)

InChI Key

BSOXXQCXLBTRBM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.